

A Technical Guide to Commercial Sources for Certified ATP Standards

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Compound of Interest

Compound Name: ATP (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available certified Adenosine Triphosphate (ATP) standards. ATP, the universal energy currency of the cell, is a critical reagent in a vast array of biological assays. The accuracy and reliability of these assays are fundamentally dependent on the quality and certification of the ATP standard used. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the selection of appropriate ATP standards for their specific applications, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Commercial Sources and Quantitative Specifications

A number of reputable suppliers offer high-purity ATP standards. While the term "certified" is widely used, it's important to note that this typically refers to the supplier's internal quality control and certification against their own established specifications, rather than traceability to a national metrology institute like the National Institute of Standards and Technology (NIST). The certification is usually documented in a Certificate of Analysis (CoA), which provides key quantitative data.

Below is a comparative summary of ATP standards from prominent commercial suppliers.

Supplier	Product Name	Catalog Number (Example)	Purity Specification	Formulation	Storage Temperature
Sigma-Aldrich (Merck)	Adenosine 5'-triphosphate disodium salt hydrate	A2383	≥99% (enzymatic)	Disodium salt hydrate, powder	-20°C
	Adenosine 5'-triphosphate disodium salt solution	A6559	≥95% (HPLC)	100 mM aqueous solution (pH 7.0)	-20°C
GoldBio	Adenosine-5'-Triphosphate (ATP), Disodium trihydrate, Ultra Pure	A-081	≥98%	Disodium salt trihydrate, crystalline powder	-20°C
Cayman Chemical	Adenosine 5'-triphosphate (sodium salt)	16768	≥98%	Sodium salt	-20°C
Promega	ENLITEN® ATP Assay System	FF2000	Not specified for the standard alone; provided as part of a kit	1x10 ⁻⁷ M ATP standard solution	-20°C
Lonza	ATP Standard, 5 mL	LT27-008	Not specified	10 µM aqueous solution	Information not available
AdooQ Bioscience	ATP (Adenosine-Triphosphate)	A0118	>99% (HPLC)	Information not available	-20°C

Naturallifewor th	Pure Adenosine Triphosphate Powder	Not specified	99% (USP/EP/BP/ JP/CP)	Powder	Cool, dry place
Avanschem	Adenosine Triphosphate (ATP)	Not specified	≥99%	White crystalline powder	Cool, dry place

Experimental Protocols

The accurate use of ATP standards requires robust experimental protocols. Below are detailed methodologies for two key applications: the validation of a commercial ATP standard and its use in a luciferase-based cell viability assay.

Protocol 1: Validation of Commercial ATP Standard by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for verifying the purity and concentration of a commercially supplied ATP standard.

1. Materials and Reagents:

- Commercial ATP standard (powder)
- Ultrapure water (HPLC grade)
- Potassium phosphate monobasic (KH_2PO_4)
- Potassium phosphate dibasic (K_2HPO_4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm)
- Analytical balance
- Volumetric flasks and pipettes

2. Preparation of Mobile Phase (Phosphate Buffer, pH 6.5):

- Prepare a 100 mM solution of potassium phosphate monobasic by dissolving the appropriate amount in ultrapure water.
- Prepare a 100 mM solution of potassium phosphate dibasic by dissolving the appropriate amount in ultrapure water.
- Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5.
- Filter the mobile phase through a 0.22 μm filter before use.

3. Preparation of ATP Standard Stock Solution (e.g., 1 mg/mL):

- Accurately weigh approximately 10 mg of the commercial ATP standard powder.
- Dissolve the powder in a known volume (e.g., 10 mL) of ultrapure water in a volumetric flask to obtain a stock solution of 1 mg/mL.
- Store the stock solution at -20°C in small aliquots.

4. Preparation of Calibration Standards:

- Perform serial dilutions of the ATP stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from, for example, 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

5. HPLC Analysis:

- Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
- Set the UV detector wavelength to 259 nm.
- Inject a known volume (e.g., 20 μL) of each calibration standard and the prepared stock solution.
- Record the chromatograms and the peak areas.

6. Data Analysis:

- Plot a calibration curve of ATP concentration versus peak area for the calibration standards.
- Determine the concentration of the stock solution by interpolating its peak area on the calibration curve.
- Assess the purity of the ATP standard by examining the chromatogram for the presence of other peaks (e.g., ADP, AMP). The purity can be calculated as the ratio of the ATP peak area to the total peak area of all adenine nucleotides.

Protocol 2: Luciferase-Based ATP Assay for Cell Viability

This protocol describes the use of a certified ATP standard to quantify ATP in a cell viability assay.

1. Materials and Reagents:

- Certified ATP standard
- Luciferase-based ATP detection reagent (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Cell Viability Luciferase Assay)
- Cell culture medium
- 96-well opaque-walled plates suitable for luminescence measurements
- Multichannel pipette
- Luminometer

2. Preparation of ATP Standard Curve:

- Prepare a stock solution of the certified ATP standard in cell culture medium or PBS to a known high concentration (e.g., 10 μ M).
- Perform serial dilutions of the ATP stock solution in the same diluent to create a standard curve ranging from, for example, 10 μ M down to 1 nM.

- Add 100 μ L of each standard dilution to separate wells of the 96-well plate. Include a blank control with diluent only.

3. Cell Preparation and Lysis:

- Plate cells in a 96-well opaque-walled plate at the desired density and incubate under standard conditions.
- For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and remove the supernatant.
- Add 100 μ L of the ATP detection reagent to each well containing cells and to the wells with the ATP standards. The reagent typically contains a cell lysis agent.

4. Luminescence Measurement:

- Mix the contents of the wells by orbital shaking for approximately 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.

5. Data Analysis:

- Subtract the average luminescence of the blank control from all other readings.
- Plot a standard curve of ATP concentration versus luminescence for the ATP standards.
- Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.
- The amount of ATP is directly proportional to the number of viable cells in the sample.^{[1][2]}

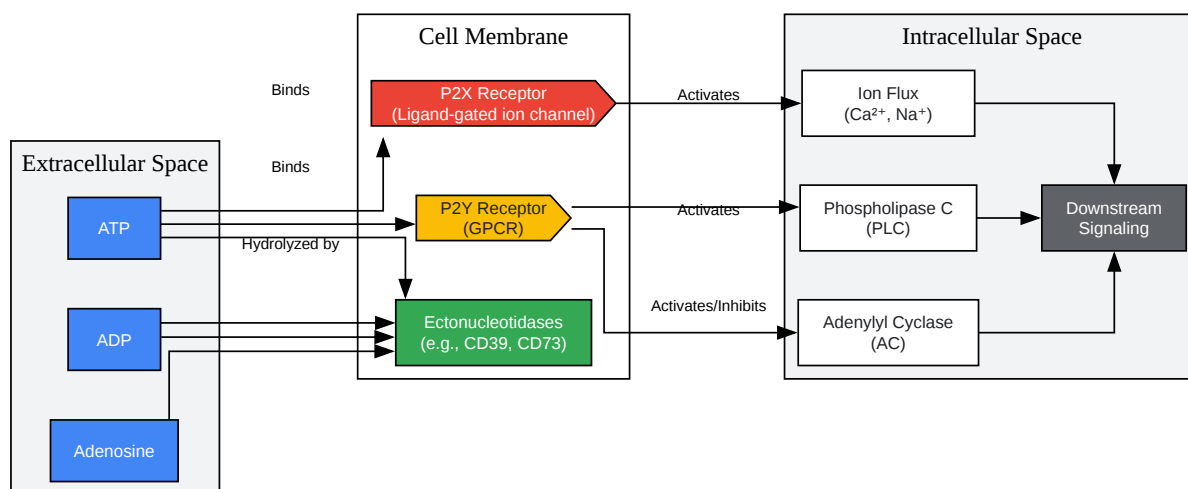
Signaling Pathways and Experimental Workflows

Understanding the biological context in which ATP functions is crucial for assay design and data interpretation. ATP is a key signaling molecule, particularly in purinergic signaling, which

involves P2X and P2Y receptors.[3][4]

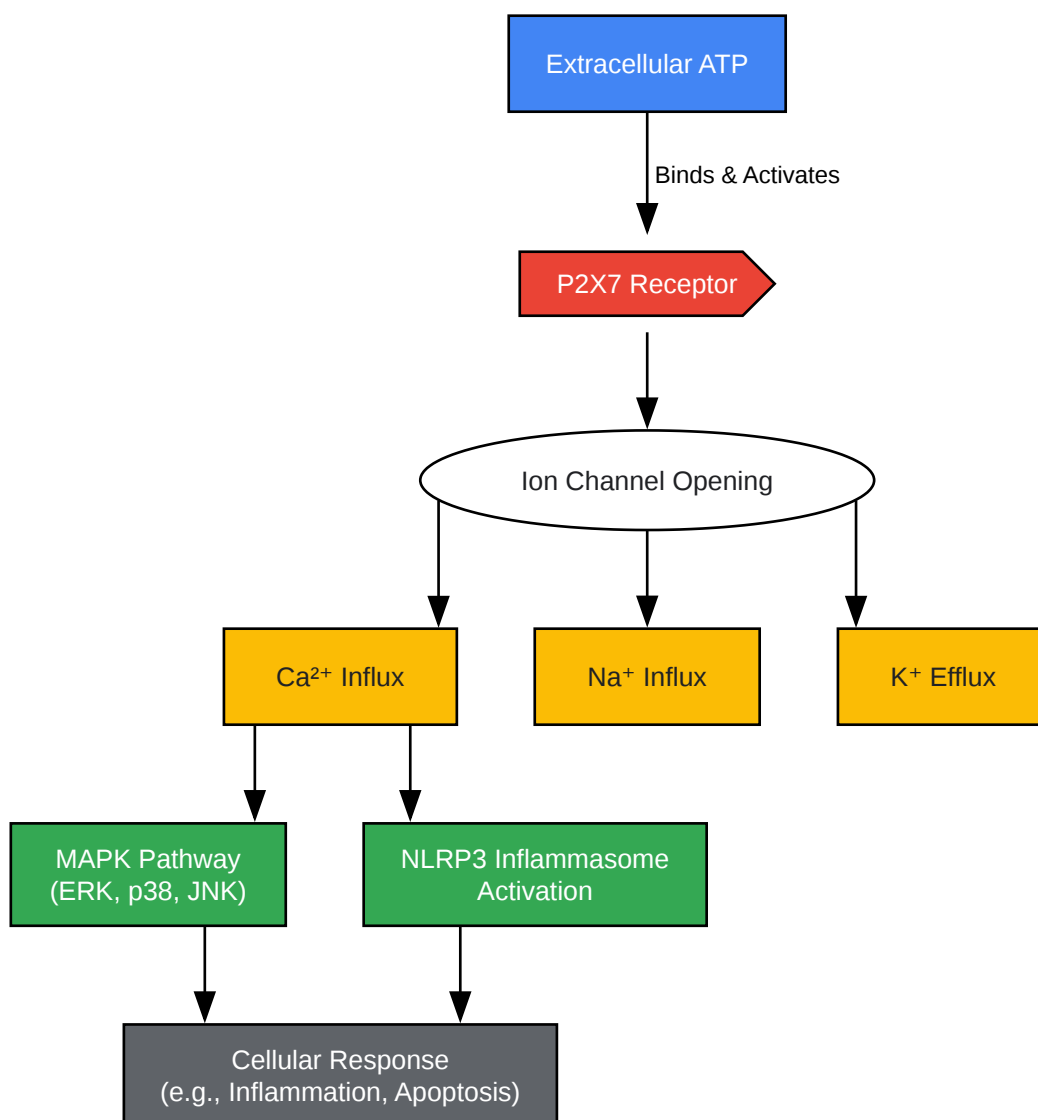
ATP Signaling Pathways

The following diagrams illustrate key ATP signaling pathways.



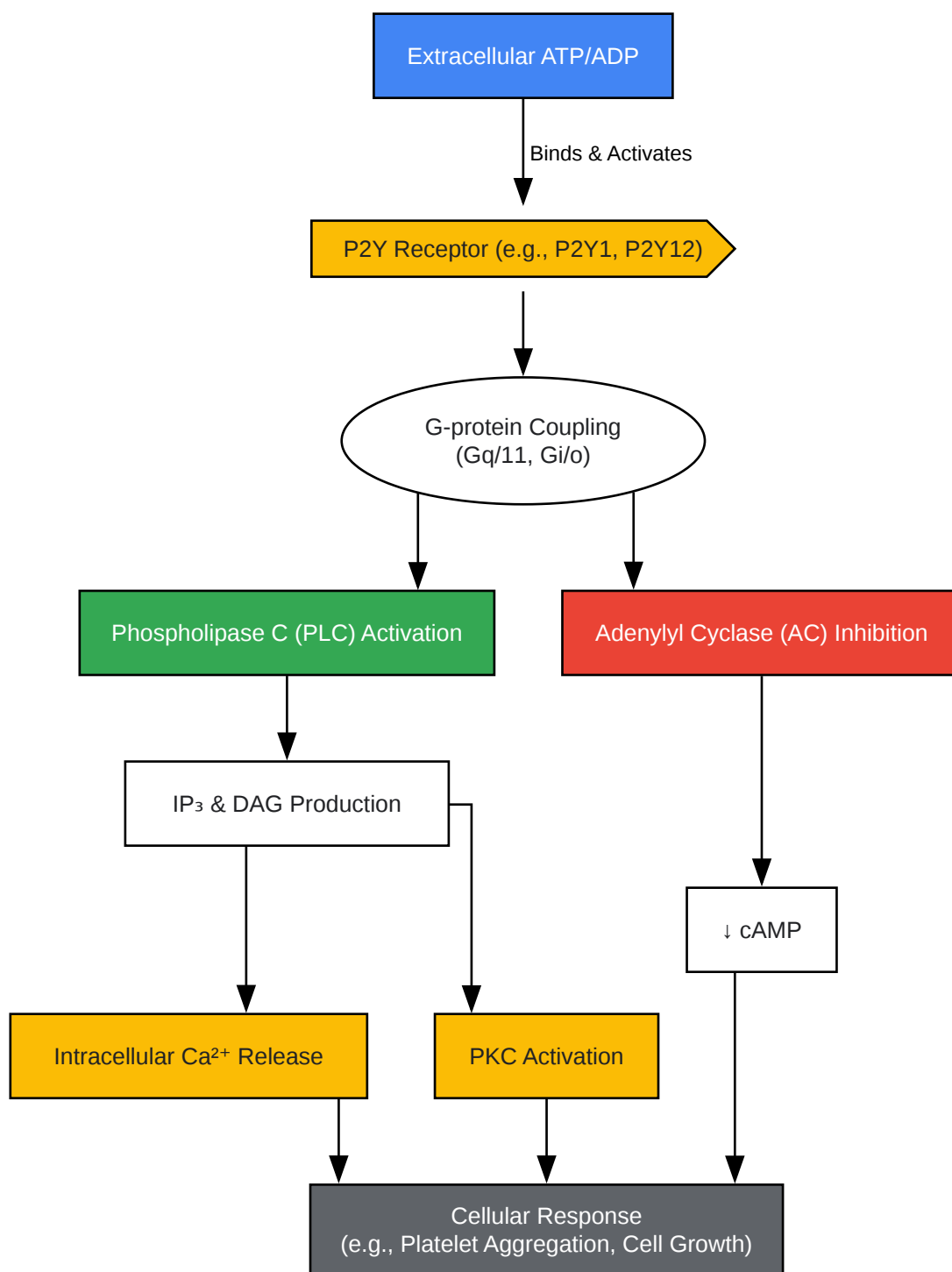
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Caption: Overview of the purinergic signaling pathway initiated by extracellular ATP.



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Caption: Simplified signaling cascade of the P2X7 receptor upon ATP binding.

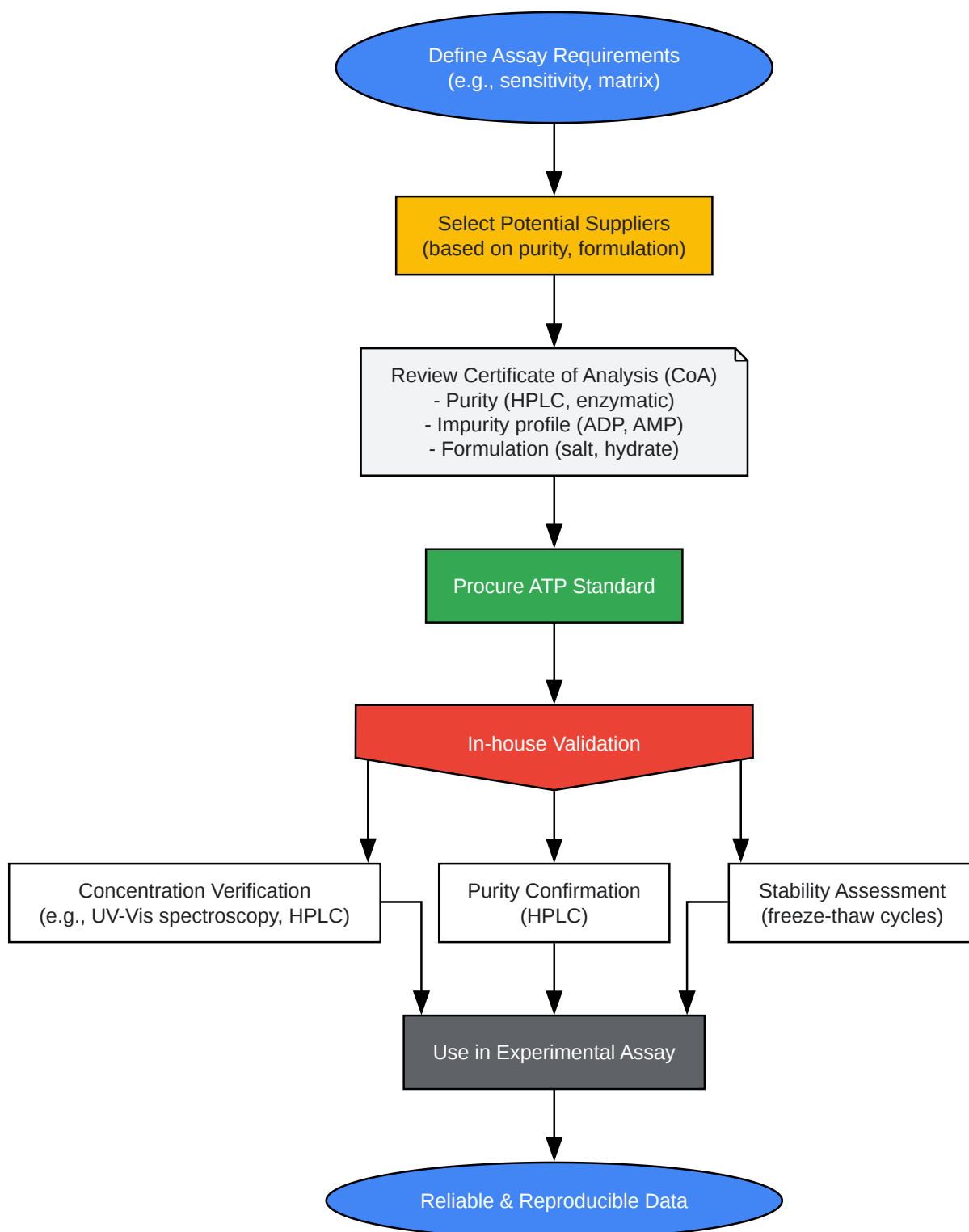


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Caption: G-protein coupled signaling pathways of P2Y receptors.

Experimental Workflow

The logical workflow for selecting and validating a commercial ATP standard is depicted below.



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Caption: Logical workflow for the selection and validation of a commercial ATP standard.

Conclusion

The selection of a high-quality, well-characterized ATP standard is paramount for the generation of accurate and reproducible data in a wide range of research and drug development applications. While "certified" ATP standards from commercial suppliers may not be traceable to national standards, their Certificates of Analysis provide valuable quantitative data on purity and formulation. Researchers should carefully review this documentation and, for critical applications, consider in-house validation of the standard's concentration and purity. By following rigorous experimental protocols and understanding the underlying biology of ATP signaling, scientists can ensure the integrity of their experimental results.

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